N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the benzofuran core with an amine derivative.
Attachment of the Difluorophenyl and Dimethoxybenzamido Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The presence of fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide: Lacks the dimethoxybenzamido group.
3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide: Lacks the difluorophenyl group.
Uniqueness
The combination of difluorophenyl and dimethoxybenzamido groups in N-(3,4-difluorophenyl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-31-19-9-5-7-15(21(19)32-2)23(29)28-20-14-6-3-4-8-18(14)33-22(20)24(30)27-13-10-11-16(25)17(26)12-13/h3-12H,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNHCIUETSIQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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